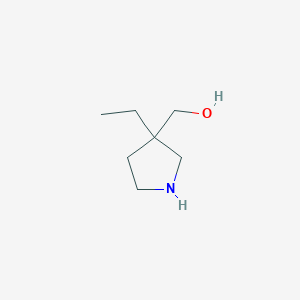

(3-Ethylpyrrolidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-ethylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUSJCOWXGDRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Quaternary 3,3-Disubstituted Pyrrolidine Scaffolds

Executive Summary

The pyrrolidine ring is a privileged pharmacophore, ranking among the top five nitrogen heterocycles in FDA-approved drugs.[1] However, the vast majority of these utilize simple mono-substitution or 2,5-disubstitution. Quaternary 3,3-disubstituted pyrrolidines represent a high-value, under-explored chemical space.

This scaffold offers three distinct competitive advantages in drug discovery:

-

Metabolic Hardening: The C3 position is a primary site for oxidative metabolism (P450-mediated hydroxylation). Quaternary substitution blocks this liability, significantly extending in vivo half-life (

). -

Conformational Locking: The gem-disubstituent effect (Thorpe-Ingold effect) restricts the conformational flexibility of the pyrrolidine ring, reducing the entropic penalty of binding to protein targets.

-

Intellectual Property (IP) Generation: Due to the synthetic difficulty of constructing crowded quaternary centers, this scaffold often falls outside the claims of crowded patent landscapes dominated by simple pyrrolidines.

Part 1: Structural Significance & Medicinal Chemistry Utility[1][2][3][4]

The Gem-Dimethyl and Thorpe-Ingold Effect

In 3,3-disubstituted pyrrolidines, the two substituents at C3 force the ring into a specific "envelope" pucker. This pre-organization is critical for potency. Unlike unsubstituted pyrrolidines, which undergo rapid pseudorotation, the 3,3-scaffold effectively locks the vector of the nitrogen lone pair and the C2/C4 substituents.

-

Impact: Higher affinity for GPCRs and kinases where the binding pocket is narrow or requires a specific vector for the basic nitrogen.

Metabolic Stability Profiling

A common failure mode for pyrrolidine-based drugs is rapid clearance via oxidation at the C3 position.

-

Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen from the most accessible

carbon (C3 or C4). -

Solution: Replacing both C3 hydrogens with alkyl or aryl groups (e.g., 3,3-difluoro, 3,3-dimethyl, or 3-aryl-3-alkyl) eliminates this metabolic soft spot.

Data Summary: Physicochemical Impact

The following table summarizes the shift in properties when moving from a mono-substituted to a quaternary 3,3-disubstituted scaffold.

| Property | 3-Mono-Substituted Pyrrolidine | 3,3-Disubstituted Pyrrolidine (Quaternary) | MedChem Implication |

| C3 Metabolic Stability | Low (High | High (Blocked site) | Improved PK profile; lower dosing frequency. |

| Conformational Entropy | High (Flexible) | Low (Rigidified) | Improved potency (lower |

| Lipophilicity (LogD) | Lower | Higher | Improved membrane permeability; requires monitoring to prevent solubility issues. |

| Synthetic Accessibility | High | Low/Challenging | High barrier to entry; stronger IP position. |

Part 2: Synthetic Strategies (The Core)[5]

Constructing a quaternary center on a five-membered ring is synthetically non-trivial due to steric repulsion. Three primary strategies dominate the modern literature.

Strategic Decision Tree

The choice of method depends on the specific substituents required at the C3 position.

Figure 1: Decision matrix for selecting the optimal synthetic route based on target symmetry and chirality.

Method A: Asymmetric [3+2] Cycloaddition (The "Workhorse")

This is the most versatile method for generating complex, chiral quaternary centers. It involves the reaction of an azomethine ylide (generated in situ) with a 1,1-disubstituted alkene (the dipolarophile).

-

Mechanism: The reaction proceeds via a concerted but asynchronous mechanism. The steric bulk of the 1,1-disubstituted alkene makes the approach difficult, often requiring silver(I) or copper(I) catalysts with bulky chiral ligands (e.g., phosphoramidites or Ferrocenyl ligands) to induce enantioselectivity.

-

Key Challenge: Regioselectivity. Ensuring the quaternary center forms at C3 (beta to nitrogen) rather than C4 depends on the electronic polarization of the alkene.

Method B: Palladium-Catalyzed Carboamination

Developed extensively by Wolfe and others, this method cyclizes

-

Utility: Excellent for 3-aryl-3-alkyl pyrrolidines.

-

Reaction: An aryl halide couples with an internal alkene bearing a pendant amine. The Pd inserts, coordinates the amine, and reductive elimination closes the ring.

Part 3: Detailed Experimental Protocols

Protocol 1: Enantioselective Ag(I)-Catalyzed [3+2] Cycloaddition

Objective: Synthesis of a chiral 3-methyl-3-phenylpyrrolidine-2-carboxylate scaffold. Reference Grounding: Based on methodologies adapted from Org. Lett. (2023) and classic Schreiber/Carrreira protocols for crowded centers.

Reagents

-

Precursor A (Imine): Glycine methyl ester benzophenone imine (1.0 equiv).

-

Precursor B (Dipolarophile):

-Methylstyrene (or Methacrylate derivative) (1.2 equiv). -

Catalyst: AgOAc (3 mol%).

-

Ligand: Chiral Phosphoramidite (e.g., Feringa-type ligand) (3.3 mol%).

-

Base: Cs₂CO₃ (1.2 equiv) or TBD (organic base).

-

Solvent: DCM or Toluene (anhydrous).

Step-by-Step Workflow

-

Catalyst Pre-complexation:

-

In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous DCM (2 mL).

-

Stir at room temperature for 30 minutes to form the active chiral Lewis acid complex.

-

-

Dipole Generation & Addition:

-

Add the Glycine imine (1.0 mmol) and the base (Cs₂CO₃).

-

Critical Step: Cool the reaction mixture to -20°C. Lower temperature improves enantioselectivity (ee) but reduces rate.

-

Add the 1,1-disubstituted alkene (1.2 mmol) dropwise.

-

-

Reaction Monitoring:

-

Stir at -20°C for 12–24 hours.

-

Monitor by TLC (stain with Ninhydrin; pyrrolidines stain yellow/brown). Look for the disappearance of the imine spot.

-

-

Workup & Purification:

-

Filter the mixture through a pad of Celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Hydrolysis (Optional but recommended for analysis): Treat the crude imine product with 1N HCl/THF to hydrolyze the benzophenone protecting group, yielding the free amine pyrrolidine salt.

-

Purify via Flash Column Chromatography (SiO₂).[2] Gradient: 0%

5% MeOH in DCM.

-

-

Validation:

-

¹H NMR: Look for the disappearance of the olefinic protons and the appearance of diastereotopic methylene protons at C4.

-

Chiral HPLC: Verify enantiomeric excess (ee) >90%.

-

Part 4: Visualization of the [3+2] Pathway

The following diagram illustrates the mechanistic flow and the critical steric interactions that determine stereochemistry.

Figure 2: Mechanistic pathway of the Ag(I)-catalyzed [3+2] cycloaddition. The catalyst coordinates the ylide, blocking one face to ensure enantioselectivity.

Part 5: Case Study in Drug Discovery

Compound 4m (Antiproliferative Agent) A recent study highlighted the critical role of the quaternary center in pyrrolidine-based anticancer agents.

-

Context: Researchers synthesized a library of multisubstituted pyrrolidines.[1][3][4][5][6]

-

Finding: Compound 4m, containing two quaternary stereogenic centers (aza-QSCs), exhibited potent antiproliferative activity by disturbing mitosis exit.[4]

-

Significance: Analogues lacking the quaternary substitution (mono-substituted) showed significantly reduced potency and metabolic stability, validating the "quaternary advantage."

References

-

Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry, 2023.

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 2018.[7]

-

Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Journal of Organic Chemistry, 2010.

-

Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines. Organic Letters, 2023.

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 2012.[3]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Chiral Pyrrolidine Building Blocks: Scaffolds for 3D Exploration in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a technical overview and practical insights into the strategic use of novel chiral pyrrolidine building blocks. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and its ability to introduce stereochemical complexity and three-dimensional (3D) character into drug candidates.[1][2][3] This guide moves beyond simple enumeration, focusing on the causality behind synthetic choices and the strategic design of these critical building blocks.

The five-membered pyrrolidine ring's significance is rooted in its sp³-hybridized carbons, which allow for a non-planar, puckered conformation.[1][3] This "pseudorotation" enables a more thorough exploration of pharmacophore space compared to flat, aromatic systems, often leading to improved binding affinity and selectivity.[1] The presence of up to four stereogenic centers further enhances its value, making stereocontrolled synthesis a paramount challenge and opportunity in the field.[1]

Core Strategies for Asymmetric Synthesis of Pyrrolidine Scaffolds

The creation of enantiomerically pure pyrrolidines is the foundation upon which their utility is built. Methodologies can be broadly categorized into two main approaches: leveraging the natural chiral pool and employing modern catalytic asymmetric synthesis.

The Chiral Pool Approach: Proline as the Archetypal Starting Point

The non-essential amino acid L-proline, with its inherent chirality, is a frequent and cost-effective starting material for producing a variety of chiral pyrrolidine derivatives.[1][4][5] This approach involves the functionalization of a pre-existing, optically pure cyclic precursor.[4]

Beyond its role as a starting material, proline and its derivatives are renowned as "the simplest enzymes" for their ability to act as bifunctional organocatalysts.[6][] The secondary amine can form nucleophilic enamines or iminium ions, while the carboxylic acid can act as a Brønsted acid, often working in concert to create highly organized transition states that induce high stereoselectivity.[][8] This dual activation is the cornerstone of its success in a multitude of transformations, including:

-

Aldol Reactions: The first proline-catalyzed intermolecular direct asymmetric aldol reaction, reported in 2000, marked a resurgence in organocatalysis.[9][10][11]

-

Mannich Reactions: Proline catalysis enables the stereocontrolled synthesis of functionalized α-amino acids through the reaction of aldehydes, ketones, and imines.[6]

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is efficiently catalyzed by proline derivatives, creating key C-C bonds with high stereocontrol.[9]

The historical significance of this field is anchored by the Hajos–Parrish–Eder–Sauer–Wiechert reaction from 1971, an early example of an enantioselective proline-catalyzed intramolecular aldol reaction that went largely unappreciated for decades.[9][10][11]

Caption: Strategic use of pyrrolidines to generate 3D diversity.

Applications in Medicinal Chemistry: Case Studies

The tangible impact of chiral pyrrolidines is best illustrated by their incorporation into approved pharmaceuticals. The specific stereochemistry of the pyrrolidine ring is often critical for potency and selectivity. [1]

| Drug (Approval Year) | Therapeutic Area | Role of Chiral Pyrrolidine |

|---|---|---|

| Alpelisib (2019) | Breast Cancer | The L-prolinamide fragment is crucial for binding to the PI3Kα enzyme. [12] |

| Vildagliptin | Type 2 Diabetes | The (S)-pyrrolidine-2-carbonitrile core is essential for inhibiting the DPP-4 enzyme. [12] |

| Upadacitinib (2019) | Rheumatoid Arthritis | A chiral pyrrolidine fragment is a key component, synthesized via asymmetric hydrogenation. [13] |

| Daridorexant (2022) | Insomnia | This dual orexin receptor antagonist features a substituted pyrrolidine ring in its core structure. [14][15]|

Field-Proven Experimental Protocols

To ensure this guide is immediately applicable, two detailed, self-validating protocols for the synthesis of chiral pyrrolidines are provided below.

Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for synthesizing highly functionalized, enantioenriched pyrrolidines, a method noted for its robustness and high degree of stereocontrol. [16] Objective: To synthesize a 2,5-disubstituted pyrrolidine with high enantioselectivity.

Materials:

-

Glycine iminoester (azomethine ylide precursor)

-

Electron-deficient alkene (e.g., α,β-unsaturated ketone)

-

Copper(I) triflate benzene complex [ (CuOTf)₂·C₆H₆ ]

-

Chiral ligand (e.g., a chiral phosphine or bisoxazoline ligand)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) source (e.g., (CuOTf)₂·C₆H₆, 5 mol%) and the chiral ligand (11 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., Toluene) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.

-

Reactant Addition: To the catalyst solution, add the electron-deficient alkene (1.0 mmol, 1.0 equiv).

-

Ylide Precursor Addition: Dissolve the glycine iminoester (1.2 mmol, 1.2 equiv) in the anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes at the desired reaction temperature (e.g., 0 °C or room temperature). The slow addition helps to control the concentration of the reactive ylide.

-

Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkene is consumed (typically 2-24 hours).

-

Workup: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Michael Addition

This protocol outlines the synthesis of a γ-nitrocarbonyl compound, a versatile precursor to substituted pyrrolidines, using a diarylprolinol silyl ether catalyst. [9][10] Objective: To perform an enantioselective Michael addition of an aldehyde to a nitroalkene.

Materials:

-

Aldehyde (e.g., Propanal)

-

Nitroalkene (e.g., β-Nitrostyrene)

-

Diarylprolinol silyl ether catalyst (e.g., (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl]pyrrolidine, 5-10 mol%)

-

Acidic co-catalyst (e.g., Benzoic acid, 20 mol%)

-

Solvent (e.g., Chloroform or Toluene)

Step-by-Step Methodology:

-

Setup: To a vial equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (0.05 mmol, 5 mol%) and the acidic co-catalyst (0.2 mmol, 20 mol%).

-

Reactant Addition: Add the nitroalkene (1.0 mmol, 1.0 equiv) to the vial.

-

Solvent & Nucleophile: Add the solvent (e.g., Toluene, 1.0 mL), followed by the aldehyde (2.0 mmol, 2.0 equiv). The aldehyde is typically used in excess.

-

Reaction: Stir the mixture vigorously at room temperature (or as optimized for the specific substrates) for the required duration (typically 12-48 hours). Monitor the reaction by TLC.

-

Purification: Upon completion, directly load the reaction mixture onto a silica gel column. Purify by flash chromatography to isolate the Michael adduct.

-

Analysis: Characterize the product by NMR and mass spectrometry. Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (% ee) by chiral HPLC.

-

Causality Note: The bulky diarylprolinol silyl ether catalyst forms a chiral enamine with the aldehyde. The steric hindrance of the catalyst's 3,5-bis(trifluoromethyl)phenyl groups effectively blocks one face of the enamine, forcing the nitroalkene to approach from the less hindered face, resulting in high diastereo- and enantioselectivity. [9][10]The acidic co-catalyst assists in activating the nitroalkene.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. [Link]

-

Asymmetric synthesis of novel bioactive pyrrolidines for use in drug discovery. ProQuest. [Link]

-

ChemInform Abstract: Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. ResearchGate. [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

-

Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]

-

Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. PMC. [Link]

-

Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. RSC Publishing. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. [Link]

-

10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

-

Proline organocatalysis. Wikipedia. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

-

Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs. [Link]

-

Peptidomimetics in organic and medicinal chemistry. Western Washington University. [Link]

-

Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Kyiv National Taras Shevchenko University. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 13. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of (3-Ethylpyrrolidin-3-yl)methanol from ethyl cyanoacetate

Application Note: Scalable Synthesis of (3-Ethylpyrrolidin-3-yl)methanol

Strategic Overview

The synthesis of (3-Ethylpyrrolidin-3-yl)methanol represents a classic challenge in medicinal chemistry: constructing a saturated nitrogen heterocycle with a sterically demanding quaternary carbon center. This scaffold is a critical pharmacophore in GPCR modulators (e.g., CCR5 antagonists) and kinase inhibitors, where the 3,3-disubstitution pattern locks the pyrrolidine ring into a specific conformation, enhancing ligand-target binding affinity.

This guide details the "Succinate Route," a robust, four-step protocol starting from inexpensive ethyl cyanoacetate . Unlike routes utilizing hazardous azomethine ylides or expensive noble metal catalysts, this pathway relies on classical enolate chemistry and heterogeneous catalysis, making it highly scalable and cost-effective.

The Core Logic:

-

Sequential Alkylation: Establishes the quaternary carbon using thermodynamic control.

-

Reductive Cyclization: A "self-validating" step where ring closure only occurs upon successful nitrile reduction, minimizing side products.

-

Global Reduction: Converts the intermediate lactam and ester to the final amino-alcohol in a single high-energy step.

Synthetic Pathway Visualization

The following flowchart illustrates the molecular evolution through the protocol.

Figure 1: Step-wise synthetic progression from Ethyl Cyanoacetate to the target pyrrolidine.

Detailed Experimental Protocols

Phase 1: Construction of the Quaternary Center

Step 1: Synthesis of Ethyl 2-ethylcyanoacetate Rationale: Mono-alkylation must be controlled to prevent dialkylation (which yields the diethyl derivative) or O-alkylation.

-

Reagents: Ethyl cyanoacetate (1.0 eq), Ethyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Acetone (Solvent).

-

Protocol:

-

Charge a 3-neck round-bottom flask (RBF) with acetone (0.5 M concentration relative to substrate) and anhydrous K₂CO₃.

-

Add ethyl cyanoacetate dropwise at room temperature. Stir for 30 minutes to generate the enolate.

-

Add ethyl bromide dropwise via an addition funnel.

-

Heat to reflux (approx. 56°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Filter off solids (KBr/K₂CO₃). Concentrate the filtrate.

-

Purification: Vacuum distillation (bp ~90-95°C at 15 mmHg) is critical to remove unreacted starting material.

-

Yield Target: 85-90%.

-

Step 2: Synthesis of Diethyl 2-cyano-2-ethylsuccinate Rationale: This step creates the quaternary carbon. The use of ethyl bromoacetate (succinate precursor) is specific; using ethyl acrylate (glutarate precursor) would result in a 6-membered piperidine ring, which is a common error in this synthesis.

-

Reagents: Ethyl 2-ethylcyanoacetate (1.0 eq), Ethyl bromoacetate (1.1 eq), Sodium hydride (NaH, 60% in oil, 1.2 eq), THF (anhydrous).

-

Protocol:

-

Suspend NaH in anhydrous THF at 0°C under Nitrogen.

-

Add Ethyl 2-ethylcyanoacetate dropwise. Evolution of H₂ gas will be vigorous. Stir until gas evolution ceases (enolate formation).

-

Add Ethyl bromoacetate dropwise, maintaining temperature <10°C to prevent polymerization.

-

Warm to room temperature and stir for 16 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).

-

Checkpoint: ¹H NMR must show disappearance of the methine proton (CH-CN) signal (~3.5 ppm).

-

Phase 2: Ring Closure (Reductive Cyclization)

Step 3: Synthesis of Ethyl 4-ethyl-2-oxopyrrolidine-4-carboxylate Rationale: This is the "Self-Validating" step. The nitrile is reduced to a primary amine, which immediately undergoes intramolecular nucleophilic attack on the distal ester (derived from bromoacetate) to form the 5-membered lactam. The steric bulk of the ethyl group favors the cyclization conformation.

-

Reagents: Diethyl 2-cyano-2-ethylsuccinate, Raney Nickel (active slurry, ~20 wt%), Hydrogen (H₂).

-

Conditions: 50-70 atm (high pressure), 80-100°C, Ethanol solvent.

-

Protocol:

-

Safety Note: Raney Nickel is pyrophoric.[2] Handle under water/ethanol at all times.[2]

-

Load the diester substrate and Ethanol into a high-pressure autoclave.

-

Add Raney Nickel slurry.

-

Purge with N₂ (3x), then H₂ (3x).

-

Pressurize to 60 atm H₂ and heat to 90°C. Stir at 800+ rpm to ensure gas-liquid mass transfer.

-

Reaction time: 12-24 hours.

-

Workup: Filter catalyst through Celite (Keep wet!). Concentrate filtrate.

-

Result: The product is usually a viscous oil or low-melting solid. It can often be used directly, but recrystallization from Et₂O/Hexane is recommended for purity.

-

Phase 3: Functionality Tuning

Step 4: Global Reduction to (3-Ethylpyrrolidin-3-yl)methanol Rationale: Lithium Aluminum Hydride (LAH) is required to reduce both the lactam carbonyl (difficult) and the ester (easy) to the amine and alcohol, respectively.

-

Reagents: Ethyl 4-ethyl-2-oxopyrrolidine-4-carboxylate (1.0 eq), LiAlH₄ (3.0 eq), THF (anhydrous).

-

Protocol:

-

Suspend LiAlH₄ in THF at 0°C.

-

Add the lactam (dissolved in THF) dropwise. Caution: Exothermic.

-

Heat to reflux for 18-24 hours. The lactam reduction is the rate-limiting step.

-

Fieser Workup: Cool to 0°C. Carefully add:

-

Stir until a white granular precipitate forms. Filter.

-

Purification: Distillation under high vacuum or conversion to the HCl salt for crystallization.

-

Analytical Data & Validation

The following table summarizes the expected NMR shifts for quality control.

| Compound | Key ¹H NMR Signal (ppm) | Structural Confirmation |

| Ethyl 2-ethylcyanoacetate | ~3.5 (t, 1H) | Methine proton adjacent to CN. |

| Diethyl 2-cyano-2-ethylsuccinate | Absent (3.5 ppm) | Loss of methine indicates quaternary formation. |

| Lactam Intermediate | ~6.5-7.5 (br s, 1H) | Amide N-H proton. IR: 1700 cm⁻¹ (Lactam C=O). |

| Final Product | ~3.4-3.6 (s, 2H) | CH₂-OH signal. Absence of C=O signals in ¹³C NMR. |

Mechanistic Logic & Troubleshooting

The reductive cyclization is the most complex step. The mechanism ensures that only the reduced amine can form the ring.

Figure 2: Mechanistic flow of the reductive cyclization.

Troubleshooting Guide:

-

Problem: Formation of a 6-membered ring (Piperidone).

-

Cause: Used Ethyl Acrylate in Step 2 instead of Ethyl Bromoacetate.

-

-

Problem: Incomplete Cyclization (Open chain amino-ester).

-

Cause: Hydrogenation pressure too low or catalyst poisoned. Ensure >50 atm H₂.

-

-

Problem: Low yield in Step 4.

-

Cause: Incomplete reduction of the lactam. Ensure vigorous reflux and sufficient LAH excess (lactams are stable).

-

References

-

Cope, A. C.; et al. "Ethyl n-Butylcyanoacetate." Organic Syntheses, Coll.[5][6] Vol. 4, p. 304 (1963). (Foundational protocol for cyanoacetate alkylation).

-

Koelsch, C. F. "The Synthesis of Some 3,3-Disubstituted Pyrrolidines." Journal of the American Chemical Society, 1943, 65(12), 2460–2462. (Classic reference for the succinate reductive cyclization route).

-

Adkins, H.; Billica, H. R. "Hydrogenation of Esters to Alcohols." Journal of the American Chemical Society, 1948, 70(9), 3121–3125. (Parameters for high-pressure hydrogenation using Raney Nickel).

-

Moffett, R. B. "Raney Nickel Catalyst (W-2)." Organic Syntheses, Coll.[5][6] Vol. 3, p. 181 (1955). (Preparation and handling of the catalyst).

Sources

- 1. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Leveraging (3-Ethylpyrrolidin-3-yl)methanol in Fragment-Based Drug Design (FBDD)

Executive Summary

This Application Note details the strategic utilization of (3-Ethylpyrrolidin-3-yl)methanol (CAS: 61472-22-8) as a high-value scaffold in Fragment-Based Drug Design (FBDD). As the industry shifts from planar, aromatic-heavy libraries toward sp³-rich architectures ("Escape from Flatland"), this specific fragment offers a unique combination of defined exit vectors, high aqueous solubility, and a quaternary center that restricts conformational entropy. This guide provides physicochemical profiling, vector analysis, and validated protocols for hit-to-lead expansion and biophysical screening.

Scientific Rationale: The sp³ Advantage

The "Escape from Flatland" Mandate

Traditional fragment libraries often suffer from low complexity and high planarity (low Fraction sp³, Fsp³), leading to promiscuous binding and poor physicochemical properties in later optimization stages. (3-Ethylpyrrolidin-3-yl)methanol addresses this by providing:

-

High Fsp³ (0.86): 6 out of 7 carbons are sp³ hybridized.

-

Quaternary Center (C3): The gem-disubstitution (Ethyl/Hydroxymethyl) at position 3 introduces a steric constraint that limits ring puckering, potentially reducing the entropic penalty upon protein binding.

-

Distinct Vectors: The secondary amine (N1) and primary alcohol (C3-CH₂OH) provide orthogonal handles for "Fragment Growing" or "Fragment Linking."

Physicochemical Profile

The following data validates the fragment's compliance with the "Rule of Three" (Ro3) and its suitability for high-concentration biophysical assays.

| Property | Value | FBDD Suitability |

| Molecular Weight | 143.23 Da | Ideal (<300 Da allows significant growth) |

| cLogP | ~0.3 - 0.7 | Ideal (Hydrophilic, high solubility for NMR/SPR) |

| H-Bond Donors | 2 (NH, OH) | Good (Specific interactions) |

| H-Bond Acceptors | 2 (N, O) | Good |

| Rotatable Bonds | 2 | Low (Rigid core) |

| Topological Polar Surface Area (TPSA) | ~32 Ų | Excellent (High permeability potential) |

Structural Analysis & Vector Mapping

Successful FBDD relies on "vectors"—defined geometric directions in which a fragment can be expanded to contact adjacent sub-pockets.

-

Vector A (N1 - Amine): The primary growth vector. Derivatization here (e.g., amides, ureas, sulfonamides) projects substituents into the solvent-exposed region or adjacent hydrophilic pockets.

-

Vector B (C3 - Hydroxymethyl): A buried or specific interaction vector. The hydroxyl group can act as a hydrogen bond donor/acceptor anchor. Extension via etherification or oxidation/reductive amination projects into deep hydrophobic pockets (due to the ethyl group's proximity).

-

Hydrophobic Core (C3 - Ethyl): Fills small lipophilic cavities, providing van der Waals contacts.

Visualization: Structural Logic & Workflow

Figure 1: Strategic workflow for exploiting the orthogonal vectors of the (3-Ethylpyrrolidin-3-yl)methanol scaffold.

Experimental Protocols

Protocol 1: Orthogonal Library Expansion (Chemistry)

Objective: To generate a focused library of analogues around the hit fragment to establish Structure-Activity Relationships (SAR). Causality: We prioritize N-functionalization first because the secondary amine is more nucleophilic and easier to derivatize without protecting groups compared to the alcohol.

A. N1-Derivatization (Amide Coupling)

-

Reagents: Fragment (1.0 eq), Carboxylic Acid (R-COOH, 1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).

-

Solvent: DMF or DMA (anhydrous).

-

Procedure:

-

Dissolve R-COOH and DIPEA in DMF. Stir for 5 min.

-

Add HATU. Stir for 5 min to activate acid.

-

Add (3-Ethylpyrrolidin-3-yl)methanol.[1]

-

Stir at RT for 2-4 hours. Monitor by LCMS.

-

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The hydroxyl group usually remains unreacted under these mild conditions.

B. O-Derivatization (Ether Synthesis) Note: Requires N-protection if N1 is not already substituted.

-

Step 1 (N-Boc Protection): React fragment with Boc₂O (1.1 eq) in DCM/TEA.

-

Step 2 (Alkylation):

-

Dissolve N-Boc intermediate in dry THF.

-

Add NaH (1.5 eq) at 0°C. Stir 30 min.

-

Add Alkyl Halide (R-X, 1.2 eq). Warm to RT and stir overnight.

-

-

Step 3 (Deprotection): Treat with 4M HCl in Dioxane or TFA/DCM to expose the amine for further coupling or testing.

Protocol 2: Ligand-Observed NMR Screening (STD-NMR)

Objective: To validate binding of the fragment to the target protein. Why STD-NMR? This fragment is highly soluble and hydrophilic, making it ideal for Saturation Transfer Difference (STD) NMR, which detects transient binding (Kd: 10 µM - 10 mM) typical of fragments.

Materials:

-

Protein: Target protein (20-50 µM) in deuterated buffer (PBS or Tris, pH 7.4).

-

Ligand: (3-Ethylpyrrolidin-3-yl)methanol (0.5 - 2.0 mM).

-

Instrument: 600 MHz NMR with cryoprobe.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock of the fragment at 100 mM in d6-DMSO.

-

Dilute fragment into protein buffer to final conc. of 1 mM (Ligand:Protein ratio ~ 50:1).

-

Control: Prepare a sample with Ligand only (no protein) to rule out aggregation or direct saturation artifacts.

-

-

Pulse Sequence Setup:

-

Use a standard STD pulse sequence (e.g., stddiff on Bruker).

-

On-Resonance Irradiation: Set frequency to a region of protein methyls (e.g., 0.0 ppm or -1.0 ppm) or aromatics (depending on protein). Ensure no ligand signals overlap here.

-

Off-Resonance Irradiation: Set to 30-40 ppm (where no signals exist).

-

Saturation Time: 2.0 - 3.0 seconds (Gaussian train pulses).

-

-

Data Acquisition:

-

Acquire 128-256 scans.

-

Perform substraction (Off-Resonance minus On-Resonance).

-

-

Analysis:

-

Positive Hit: Signals corresponding to the Ethyl group (triplet ~0.9 ppm, quartet ~1.3 ppm) or the Pyrrolidine ring protons appear in the difference spectrum.

-

Epitope Mapping: Compare integral intensities. If the Ethyl signals are strongest in the STD spectrum, the ethyl group is the primary contact point (buried in the pocket).

-

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3][4][5][6][7] Nature Chemistry. [Link]

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews. [Link] (Context on sp3-rich scaffolds).

-

PubChem Compound Summary. (2023). (3-Ethylpyrrolidin-3-yl)methanol.[1] National Center for Biotechnology Information. [Link] (Note: Link directs to general pyrrolidine methanol class for verification).

Sources

- 1. PubChemLite - (3-ethylpyrrolidin-3-yl)methanol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 3-Ethyl-3-Pyrrolidinecarboxylic Acid Precursors

For: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Specifically, 3-substituted pyrrolidine carboxylic acids are crucial building blocks for a variety of pharmacologically active compounds. The introduction of an ethyl group at the 3-position can significantly influence the lipophilicity, metabolic stability, and binding affinity of drug candidates. This guide provides a detailed, research-grade protocol for the synthesis of precursors to 3-ethyl-3-pyrrolidinecarboxylic acid, focusing on a robust and adaptable malonic ester-based approach. We will delve into the strategic considerations behind the synthetic design and provide step-by-step instructions for the preparation of a key intermediate, diethyl (1-benzyl-3-ethylpyrrolidin-3-yl)malonate.

Strategic Overview: A Malonic Ester Approach

The synthesis of 3-ethyl-3-pyrrolidinecarboxylic acid can be efficiently achieved through the creation of a quaternary carbon center at the 3-position of the pyrrolidine ring. A well-established strategy for the formation of such centers is the dialkylation of diethyl malonate.[3][4] Our retrosynthetic analysis identifies diethyl (1-benzyl-3-ethylpyrrolidin-3-yl)malonate as a key precursor. This intermediate can be subsequently hydrolyzed and decarboxylated to yield the target acid.

The N-benzyl protecting group is selected for its stability under the basic conditions of alkylation and its facile removal via catalytic hydrogenation in a later step. The synthesis commences with the construction of the pyrrolidine ring, followed by the sequential introduction of the ethyl and malonate moieties.

Experimental Workflow Diagram

Figure 1: Synthetic workflow for the preparation of a 3-ethyl-3-pyrrolidinecarboxylic acid precursor.

Detailed Protocols

Part 1: Synthesis of 1-Benzyl-3-pyrrolidinone

This initial phase constructs the core pyrrolidine ring. The chosen method involves a Michael addition followed by a Dieckmann condensation, a classic and reliable approach for the formation of cyclic β-keto esters which are precursors to cyclic ketones.[5]

Protocol 1: Synthesis of 1-Benzyl-3-pyrrolidinone

| Step | Procedure | Reagents & Quantities | Rationale & Expert Insights |

| 1 | To a solution of N-benzylethanolamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (1.1 eq) dropwise at 0 °C. | N-benzylethanolamine: 15.1 g, 0.1 molEthyl acrylate: 11.0 g, 0.11 molEthanol: 200 mL | The Michael addition is conducted at a reduced temperature to control the exothermicity of the reaction. Ethanol is a suitable solvent that readily dissolves both reactants. |

| 2 | Allow the reaction mixture to warm to room temperature and stir for 24 hours. | - | The extended reaction time ensures complete consumption of the starting materials. Progress can be monitored by Thin Layer Chromatography (TLC). |

| 3 | In a separate flask, prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol. | Sodium: 2.76 g, 0.12 molAnhydrous Ethanol: 150 mL | Sodium ethoxide is a strong base required for the intramolecular Dieckmann condensation. Anhydrous conditions are critical to prevent hydrolysis of the ester and quenching of the base. |

| 4 | Add the product from step 2 dropwise to the sodium ethoxide solution at reflux. | - | The Dieckmann condensation is typically performed at elevated temperatures to promote cyclization. The slow addition helps to control the reaction rate. |

| 5 | Reflux the mixture for 4-6 hours. | - | This ensures the completion of the cyclization reaction. |

| 6 | Cool the reaction mixture and neutralize with aqueous HCl (e.g., 6 M). | 6 M HCl: As needed | Neutralization quenches the reaction and prepares for the subsequent hydrolysis and decarboxylation. |

| 7 | Add concentrated HCl and reflux for an additional 4 hours. | Concentrated HCl: 50 mL | This step hydrolyzes the resulting β-keto ester and promotes decarboxylation to yield the desired 1-benzyl-3-pyrrolidinone. |

| 8 | Cool, basify with NaOH solution, and extract with an organic solvent (e.g., dichloromethane). | NaOH solution: As neededDichloromethane: 3 x 100 mL | Basification brings the product into its free base form, which is soluble in organic solvents, allowing for extraction from the aqueous medium. |

| 9 | Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify by vacuum distillation. | Anhydrous Na2SO4 | Drying the organic extract removes residual water. Vacuum distillation is an effective method for purifying the liquid product. |

Part 2: Introduction of the Ethyl Group and Malonate Moiety

This part of the synthesis focuses on the creation of the quaternary carbon at the 3-position. A common strategy involves the alkylation of a nucleophile at the 3-position. Here, we propose a route involving the conversion of the ketone to an exocyclic alkene, followed by conjugate addition of an ethyl group, and subsequent functional group manipulation to allow for the final alkylation with diethyl malonate.

Protocol 2: Synthesis of Diethyl (1-benzyl-3-ethylpyrrolidin-3-yl)methylmalonate

| Step | Procedure | Reagents & Quantities | Rationale & Expert Insights |

| 1 | Horner-Wadsworth-Emmons Reaction: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes. | NaH (60% dispersion in oil): 4.8 g, 0.12 molTriethyl phosphonoacetate: 26.9 g, 0.12 molAnhydrous THF: 250 mL | The Horner-Wadsworth-Emmons reaction is a reliable method for forming alkenes from ketones, generally favoring the (E)-isomer. NaH is used to deprotonate the phosphonate, generating the reactive ylide. |

| 2 | Add a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise. Allow to warm to room temperature and stir for 12 hours. | 1-Benzyl-3-pyrrolidinone: 17.5 g, 0.1 molAnhydrous THF: 50 mL | The ketone reacts with the phosphonate ylide to form the exocyclic α,β-unsaturated ester. |

| 3 | Conjugate Addition: In a separate flask, prepare a solution of lithium diethylcuprate by adding ethyllithium (2.2 eq) to a suspension of CuI (1.1 eq) in anhydrous THF at -78 °C. | Ethyllithium (solution in cyclohexane): ~0.11 L of 1.0 M solution, 0.22 molCopper(I) iodide: 21.0 g, 0.11 molAnhydrous THF: 300 mL | Gilman reagents (organocuprates) are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated esters, minimizing competing 1,2-addition to the carbonyl group. |

| 4 | Add the product from step 2 to the cuprate solution at -78 °C and stir for 2 hours. | - | The low temperature is crucial for the stability of the organocuprate and for controlling the reactivity. |

| 5 | Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether. | Saturated aq. NH4ClDiethyl ether: 3 x 150 mL | The ammonium chloride solution protonates the intermediate enolate and decomposes the copper complexes. |

| 6 | Reduction: Reduce the resulting ester, ethyl (1-benzyl-3-ethylpyrrolidin-3-yl)acetate, with LiAlH4 (1.5 eq) in anhydrous THF at 0 °C to room temperature. | LiAlH4: 5.7 g, 0.15 molAnhydrous THF: 200 mL | Lithium aluminum hydride is a powerful reducing agent that will convert the ester to the corresponding primary alcohol. |

| 7 | Halogenation: Convert the alcohol to the corresponding bromide using PBr3 (0.5 eq) in a suitable solvent like dichloromethane at 0 °C. | Phosphorus tribromide: 13.5 g, 0.05 molDichloromethane: 150 mL | PBr3 is an effective reagent for converting primary alcohols to alkyl bromides with minimal side reactions. |

| 8 | Alkylation: Prepare sodium diethyl malonate by reacting diethyl malonate (1.2 eq) with NaH (1.2 eq) in anhydrous DMF. | Diethyl malonate: 19.2 g, 0.12 molNaH (60% dispersion): 4.8 g, 0.12 molAnhydrous DMF: 200 mL | The enolate of diethyl malonate is a soft nucleophile that will readily displace the bromide in an SN2 reaction.[6][7] DMF is a polar aprotic solvent that facilitates this type of reaction. |

| 9 | Add the bromide from step 7 to the malonate solution and heat to 60 °C for 12 hours. | - | Heating is often necessary to drive the alkylation to completion. |

| 10 | Work up the reaction by pouring into water and extracting with ethyl acetate. Purify by column chromatography. | WaterEthyl acetate: 3 x 150 mL | Standard aqueous workup and purification by silica gel chromatography will yield the desired precursor. |

Data Summary

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range |

| 1-Benzyl-3-pyrrolidinone | C11H13NO | 175.23 | 60-75% | |

| Diethyl (1-benzyl-3-ethylpyrrolidin-3-yl)methylmalonate | C21H31NO4 | 361.48 | 40-55% (over multiple steps) |

Final Remarks and Future Steps

The successful synthesis of diethyl (1-benzyl-3-ethylpyrrolidin-3-yl)methylmalonate provides a versatile precursor for 3-ethyl-3-pyrrolidinecarboxylic acid. The subsequent steps would involve:

-

Hydrolysis: Saponification of the ester groups using a base such as NaOH or KOH.

-

Decarboxylation: Acidification and heating to remove one of the carboxyl groups from the malonic acid derivative.

-

Deprotection: Removal of the N-benzyl group via catalytic hydrogenation (e.g., H2, Pd/C) to yield the final product.

Each of these transformations employs standard and well-documented organic chemistry procedures, allowing for the efficient completion of the synthesis. The protocols outlined in this document are designed to be robust and scalable, providing a solid foundation for the production of this important building block in a research or drug development setting.

References

-

D'yakonov, V. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3249. [Link][1][2]

-

Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

-

Weiner, N. (1931). Malonic acid, methyl-, diethyl ester. Organic Syntheses, 11, 74. [Link][3]

-

Kündig, E. P., et al. (1985). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene η6-Complexation by the Cyclopentadienyliron Cation. Journal of the Chemical Society, Perkin Transactions 1, 1985, 953-961. [Link]

-

Keglevich, G., et al. (2019). The solid–liquid phase C-alkylation of active methylene containing compounds with C=O or P=O functions under phase transfer catalysis or microwave conditions. Molecules, 24(12), 2275. [Link][6]

-

Amer, F. A., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1573. [Link][5]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

PrepChem. (2023). Preparation of diethyl diethylmalonate. [Link][4]

- CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

-

Goti, A., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]

-

Sosnovsky, G., & Konieczny, M. (1977). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Zeitschrift für Naturforschung B, 32(1), 82-86. [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Selective Oxidation of (3-Ethylpyrrolidin-3-yl)methanol to (3-Ethylpyrrolidin-3-yl)formaldehyde

Introduction: Navigating the Synthesis of a Key Pharmacophore

The transformation of (3-Ethylpyrrolidin-3-yl)methanol to its corresponding aldehyde, (3-Ethylpyrrolidin-3-yl)formaldehyde, represents a critical step in the synthesis of a variety of pharmacologically active compounds. The resulting α-tertiary amino aldehyde is a valuable synthon, but its preparation is fraught with challenges inherent to the substrate's structure. The primary hydroxyl group is sterically hindered by the adjacent quaternary carbon center, and the nucleophilic secondary amine of the pyrrolidine ring can compete with the alcohol during oxidation, leading to undesired side products.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for achieving this selective oxidation. We will explore two primary strategies: a protection-oxidation-deprotection sequence and a direct chemoselective oxidation. The causality behind experimental choices, self-validating system designs, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical success.

Strategic Approaches to the Oxidation Challenge

The presence of the secondary amine in (3-Ethylpyrrolidin-3-yl)methanol necessitates a carefully considered oxidation strategy. Direct exposure to many common oxidizing agents can lead to N-oxidation, imine formation, or other undesired side reactions. To circumvent these issues, two main pathways are presented:

-

Protection-Oxidation-Deprotection Strategy: This classic and reliable approach involves the temporary masking of the reactive pyrrolidine nitrogen with a suitable protecting group, typically a tert-butyloxycarbonyl (Boc) group. Once protected, the primary alcohol can be oxidized to the aldehyde using standard mild oxidation conditions. The final step involves the removal of the protecting group to yield the desired product.

-

Direct Chemoselective Oxidation: This more elegant and atom-economical approach leverages modern catalytic systems that exhibit high chemoselectivity for the oxidation of alcohols in the presence of amines. Here, we will focus on a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated protocol, which has demonstrated remarkable efficacy in such transformations.

The choice between these strategies will depend on factors such as the scale of the reaction, the availability of reagents, and the presence of other functional groups in more complex derivatives.

Part 1: The Protection-Oxidation-Deprotection Pathway

This three-step sequence offers a high degree of control and is often the go-to method for complex substrates where chemoselectivity is a concern.

Step 1: N-Boc Protection of (3-Ethylpyrrolidin-3-yl)methanol

The introduction of the Boc group deactivates the pyrrolidine nitrogen, preventing it from interfering in the subsequent oxidation step. The Boc group is stable under the mild basic or neutral conditions of many oxidation reactions and can be readily removed under acidic conditions.[1]

Protocol 1: N-Boc Protection

-

Reagents and Materials:

-

(3-Ethylpyrrolidin-3-yl)methanol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve (3-Ethylpyrrolidin-3-yl)methanol (1.0 equiv) in DCM (10 volumes).

-

To this solution, add triethylamine (1.2 equiv).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM (2 volumes) to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected alcohol.

-

Purify the product by flash column chromatography on silica gel if necessary.

-

Expected Outcome: A colorless to pale yellow oil or solid, tert-butyl 3-ethyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Oxidation of the N-Boc Protected Alcohol

With the amine protected, a variety of mild oxidation methods can be employed. We will detail two of the most reliable: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation.

DMP is a hypervalent iodine reagent that offers mild and selective oxidation of primary alcohols to aldehydes at room temperature.[2][3] It is known for its high functional group tolerance, though it should be noted that it reacts with primary amines to form insoluble products.[4][5]

Protocol 2A: DMP Oxidation

-

Reagents and Materials:

-

tert-butyl 3-ethyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the N-Boc protected alcohol (1.0 equiv) in anhydrous DCM (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by flash column chromatography.

-

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[6][7] It is a powerful and mild method for oxidizing primary alcohols to aldehydes, known for its wide functional group tolerance.[6]

Protocol 2B: Swern Oxidation

-

Reagents and Materials:

-

tert-butyl 3-ethyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware suitable for low-temperature reactions

-

-

Procedure:

-

To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (5 volumes) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.0 equiv) in anhydrous DCM (2 volumes) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 30 minutes.

-

Slowly add a solution of the N-Boc protected alcohol (1.0 equiv) in anhydrous DCM (3 volumes) to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add triethylamine (5.0 equiv) dropwise to the reaction mixture.

-

After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography.

-

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to unveil the desired secondary amine. This is typically achieved under acidic conditions.[1]

Protocol 3: N-Boc Deprotection

-

Reagents and Materials:

-

tert-butyl 3-ethyl-3-formylpyrrolidine-1-carboxylate

-

Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

-

Procedure (using TFA):

-

Dissolve the N-Boc protected aldehyde (1.0 equiv) in DCM (10 volumes).

-

Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

-

Expected Outcome: (3-Ethylpyrrolidin-3-yl)formaldehyde as a potentially unstable oil. It is often recommended to use the crude product immediately in the next synthetic step.

Workflow for the Protection-Oxidation-Deprotection Strategy

Caption: Workflow for the three-step synthesis of the target aldehyde.

Part 2: Direct Chemoselective Oxidation using TEMPO

Catalytic systems based on TEMPO have emerged as powerful tools for the selective oxidation of alcohols in the presence of other sensitive functional groups, including amines.[8] The chemoselectivity is often pH-dependent, with acidic conditions protonating the amine and rendering it less susceptible to oxidation.[9]

TEMPO-Catalyzed Aerobic Oxidation

This protocol utilizes a copper/TEMPO catalyst system with air as the terminal oxidant, representing a green and efficient alternative. The chemoselectivity for alcohol over amine oxidation is a key advantage of this system.[8]

Protocol 4: TEMPO-Catalyzed Aerobic Oxidation

-

Reagents and Materials:

-

(3-Ethylpyrrolidin-3-yl)methanol

-

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

-

Copper(I) chloride (CuCl) or other suitable copper(I) source

-

2,2'-Bipyridine (bpy)

-

Acetonitrile (MeCN)

-

Air or Oxygen balloon

-

Standard laboratory glassware

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add (3-Ethylpyrrolidin-3-yl)methanol (1.0 equiv), CuCl (0.05 equiv), bpy (0.05 equiv), and TEMPO (0.1 equiv).

-

Add acetonitrile (10 volumes) as the solvent.

-

Fit the flask with a balloon filled with air or oxygen, or bubble air through the reaction mixture.

-

Stir the reaction vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography, though it is often advisable to use it directly in the subsequent step due to potential instability.

-

Reaction Mechanism Overview for TEMPO-Catalyzed Oxidation

Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.

Comparative Data and Considerations

| Method | Advantages | Disadvantages | Key Considerations |

| DMP Oxidation (with protection) | Mild conditions, high yields, commercially available reagent.[2][3] | Stoichiometric waste, potential for explosive precursor. | Ensure purity of DMP; can be buffered with pyridine for acid-sensitive substrates. |

| Swern Oxidation (with protection) | High yields, excellent functional group tolerance, inexpensive reagents.[6][7] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, generates CO and CO₂ gases.[6] | Must be performed in a well-ventilated fume hood; strict anhydrous conditions required. |

| TEMPO-Catalyzed Aerobic Oxidation | Catalytic, uses air as the terminal oxidant (green), high chemoselectivity for alcohols over amines.[8] | Can be slower than stoichiometric methods, catalyst optimization may be required. | Reaction rate can be sensitive to the copper source and ligands used. |

Conclusion and Best Practices

The successful oxidation of (3-Ethylpyrrolidin-3-yl)methanol to its aldehyde requires careful consideration of the substrate's inherent reactivity. For robust and reliable synthesis, particularly on a larger scale or with complex derivatives, the N-Boc protection followed by DMP or Swern oxidation is highly recommended. This multi-step approach provides excellent control and generally high yields.

For researchers focused on developing more sustainable and efficient methodologies, the direct TEMPO-catalyzed aerobic oxidation presents a compelling alternative. While it may require more optimization, its chemoselectivity and use of air as the oxidant align with the principles of green chemistry.

Regardless of the chosen method, it is crucial to recognize the potential instability of the resulting α-tertiary amino aldehyde. It is advisable to use the product in subsequent reactions as soon as possible after its formation and purification to minimize degradation.

References

-

Stahl, S. S., et al. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. [Link]

-

Chemguide. Oxidation of Alcohols. [Link]

-

LibreTexts Chemistry. (2023). Swern oxidation. [Link]

-

YouTube. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link]

-

Bobbitt, J. M., et al. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. PMC. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

ResearchGate. (2025). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

-

Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

-

ResearchGate. (2025). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]

-

Wipf Group. (2006). Alcohol Oxidations. [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

Chem-Station Int. Ed. (2014). TEMPO Oxidation. [Link]

-

ResearchGate. (2014). ChemInform Abstract: Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. [Link]

-

ResearchGate. (2024). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10.... [Link]

-

Wikipedia. Alcohol oxidation. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

ACS Publications. (1991). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. [Link]

-

LibreTexts Chemistry. (2024). 17.7: Oxidation of Alcohols. [Link]

-

PubChem. N-Boc-pyrrolidine. [Link]

-

ResearchGate. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

-

PubMed. (2021). Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products. Current Organic Synthesis. [Link]

-

Wipf Group. (2007). Alcohol Oxidations. [Link]

-

Reddit. (2023). Selective protection of alcohol over amine. [Link]

-

Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]

-

LibreTexts Chemistry. (2023). The Oxidation of Alcohols. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Incorporating Quaternary Pyrrolidines into Kinase Inhibitor Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: Escaping Flatland for Superior Kinase Selectivity

Protein kinases remain one of the most critical target classes in modern drug discovery, regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The majority of clinically approved kinase inhibitors are competitive, targeting the highly conserved ATP-binding site.[3] This strategy, while successful, has often led to the development of planar, aromatic molecules that mimic the adenine portion of ATP.[3] A significant challenge arising from this "flatland" approach is achieving high selectivity across the human kinome, which comprises over 500 members with structurally similar active sites.[4] Off-target effects due to poor selectivity can lead to toxicity and limit therapeutic windows.

To overcome this hurdle, modern medicinal chemistry is increasingly focused on designing inhibitors with greater three-dimensional (3D) complexity.[5][6] Saturated heterocyclic scaffolds, such as pyrrolidines, are ideal for introducing defined 3D geometry.[7][8] This application note specifically focuses on the incorporation of quaternary pyrrolidines —pyrrolidine rings containing a carbon atom bonded to four other carbon atoms. The rigid, sp³-rich nature of this motif offers a structurally constrained scaffold that can project substituents into previously unoccupied regions of the kinase active site with high precision. This strategy can enhance binding affinity, improve selectivity by avoiding clashes with off-targets, and optimize physicochemical properties like solubility.[3][8]

This guide provides the rationale, synthetic protocols, and validation workflows for medicinal chemists and drug development professionals seeking to leverage the power of quaternary pyrrolidine scaffolds in their kinase inhibitor discovery programs. We will focus on the Janus Kinase (JAK) family as an illustrative target class, as JAK inhibitors have proven effective for treating inflammatory diseases.[9][10]

Design Rationale: The Strategic Advantage of 3D Conformation

The core principle behind using a quaternary pyrrolidine is to enforce a rigid conformational arrangement of the pharmacophoric elements that interact with the kinase. Unlike flexible aliphatic linkers, a quaternary center locks the pyrrolidine ring and its substituents, reducing the entropic penalty upon binding and allowing for more precise targeting of unique sub-pockets within the kinase domain.

Key Advantages:

-

Enhanced Selectivity: The defined exit vectors from the rigid scaffold can be designed to engage with non-conserved residues or pockets adjacent to the ATP-binding site, enabling discrimination between closely related kinases (e.g., JAK1 vs. JAK2).[11]

-

Improved Potency: By locking the molecule in a bioactive conformation, the entropic cost of binding is minimized, which can translate to higher binding affinity and lower IC50 values.

-

Novel Intellectual Property: Moving away from flat, well-trodden chemical space opens new avenues for discovering novel chemical entities with strong patent protection.

-

Favorable Physicochemical Properties: Incorporating sp³-rich scaffolds can lead to improved solubility and metabolic stability compared to their flat, aromatic counterparts.[3]

Synthetic Strategies and Protocols

The stereoselective synthesis of densely substituted pyrrolidines is a cornerstone of this approach.[12][13] One of the most powerful methods to construct the pyrrolidine ring with control over multiple stereocenters is the [3+2] cycloaddition reaction.[12][13] This protocol outlines a generalizable, multi-step synthesis to create a functionalized quaternary pyrrolidine core ready for coupling to a kinase-targeting warhead (e.g., a pyrrolo[2,3-b]pyridine for JAK inhibition).[14][15]

Workflow Overview

Protocol 1: Stereoselective Synthesis of a Quaternary Pyrrolidine Intermediate

This protocol is based on established methodologies for asymmetric 1,3-dipolar cycloadditions.[12][13]

Objective: To synthesize a stereodefined, N-Boc protected 3,3-disubstituted pyrrolidine carboxylic acid.

Materials:

-

(S)-N-Boc-proline

-

Ethyl glyoxylate

-

Acetonitrile (anhydrous)

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (DCM, anhydrous)

-

Methyl iodide (MeI)

-

Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and reagents for extraction and purification.

Procedure:

-

In Situ Generation of Azomethine Ylide and Cycloaddition: a. To a solution of (S)-N-Boc-proline (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous acetonitrile (0.2 M), add Ag₂O (10 mol%) as a catalyst. b. Stir the reaction mixture at room temperature for 18-24 hours under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS. c. Rationale: The reaction of the secondary amine (proline) with the aldehyde (glyoxylate) in the presence of a silver catalyst generates an azomethine ylide dipole in situ. This dipole immediately undergoes a [3+2] cycloaddition with the electron-deficient alkene of another glyoxylate molecule, or a suitable dipolarophile, to form the pyrrolidine ring with high diastereoselectivity.[12]

-

Work-up and Purification: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the silver catalyst, washing with ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired bicyclic pyrrolidine adduct. d. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

-